molecular formula C8H7F5N2O2 B15112385 Methyl 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Methyl 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate

Cat. No.: B15112385
M. Wt: 258.15 g/mol
InChI Key: FIGHGSJXESJHGY-UHFFFAOYSA-N
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Description

Methyl 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a fluorinated pyrazole derivative characterized by three key structural features:

  • A 2,2-difluoroethyl group at the N1 position of the pyrazole ring.
  • A trifluoromethyl (-CF₃) group at the C3 position.
  • A methyl ester (-COOCH₃) at the C5 position.

This compound belongs to a class of molecules widely studied for their applications in pharmaceuticals and agrochemicals due to their enhanced metabolic stability and lipophilicity imparted by fluorine substituents .

Properties

Molecular Formula

C8H7F5N2O2

Molecular Weight

258.15 g/mol

IUPAC Name

methyl 2-(2,2-difluoroethyl)-5-(trifluoromethyl)pyrazole-3-carboxylate

InChI

InChI=1S/C8H7F5N2O2/c1-17-7(16)4-2-5(8(11,12)13)14-15(4)3-6(9)10/h2,6H,3H2,1H3

InChI Key

FIGHGSJXESJHGY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC(=NN1CC(F)F)C(F)(F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate typically involves the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonate in the presence of a base.

    Addition of the Difluoroethyl Group: The difluoroethyl group can be incorporated using difluoroethyl halides or difluoroethyl sulfonates under nucleophilic substitution conditions.

    Esterification: The final step involves the esterification of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions, such as the use of continuous flow reactors, to enhance yield and purity. Catalysts and solvents are selected to minimize side reactions and improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, leading to the formation of pyrazole N-oxides.

    Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.

    Substitution: The fluorine atoms in the difluoroethyl and trifluoromethyl groups can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide or peracids can be used as oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.

Major Products:

    Oxidation: Pyrazole N-oxides.

    Reduction: Alcohol derivatives.

    Substitution: Substituted pyrazole derivatives with various functional groups.

Scientific Research Applications

Chemistry:

    Fluorinated Building Block: The compound serves as a building block for the synthesis of more complex fluorinated molecules, which are valuable in materials science and pharmaceuticals.

Biology:

    Enzyme Inhibition: The compound can act as an inhibitor for certain enzymes, making it useful in biochemical studies and drug development.

Medicine:

    Drug Development: Due to its stability and resistance to metabolic degradation, the compound is explored as a potential drug candidate for various therapeutic applications.

Industry:

    Agricultural Chemicals: The compound can be used in the development of agrochemicals, such as herbicides and insecticides, due to its bioactive properties.

Mechanism of Action

The mechanism of action of Methyl 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atoms enhance the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally analogous pyrazole derivatives, focusing on substituents, molecular weight, and functional groups:

Compound Name Substituents (Position) Molecular Formula Molecular Weight Key Differences Reference
Methyl 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate -CF₃ (C3), -COOCH₃ (C5), -CH₂CF₂H (N1) C₉H₇F₅N₂O₂ 294.16 Reference compound
Methyl 4-chloro-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylate -Cl (C4), -COOCH₃ (C5), -CH₂CF₂H (N1) C₈H₇ClF₂N₂O₂ 260.60 Chloro substituent instead of -CF₃ at C3
Ethyl 3-(trifluoromethyl)pyrazole-5-carboxylate -CF₃ (C3), -COOCH₂CH₃ (C5) C₇H₇F₃N₂O₂ 224.14 Ethyl ester vs. methyl ester
1-Methyl-3-(trifluoromethyl)-1H-pyrazole-5-carboxylic acid -CF₃ (C3), -COOH (C5) C₆H₅F₃N₂O₂ 194.11 Carboxylic acid vs. ester
Methyl 1-(2,4-difluorophenyl)-3-(thiophen-2-yl)-1H-pyrazole-5-carboxylate Thiophene (C3), difluorophenyl (N1) C₁₅H₁₀F₂N₂O₂S 344.32 Aromatic substituents at C3 and N1

Key Observations:

The trifluoromethyl group at C3 enhances electron-withdrawing properties, which may stabilize the pyrazole ring against metabolic degradation .

Ester vs. Carboxylic Acid :

  • The methyl ester in the target compound improves cell permeability compared to the carboxylic acid derivative (e.g., C₆H₅F₃N₂O₂), which may have higher polarity and lower bioavailability .

Synthetic Routes :

  • Similar compounds are synthesized via Ullmann-type coupling (e.g., CuI/DMEDA catalysis) or nucleophilic substitution, as seen in the preparation of ethyl 1-(2-bromoethyl)-3-(4-methoxyphenyl)-1H-pyrazole-5-carboxylate .

Biological Relevance :

  • The trifluoromethyl-pyrazole motif is critical in drug candidates like razaxaban, a Factor Xa inhibitor, where the -CF₃ group enhances binding affinity to hydrophobic enzyme pockets .

Biological Activity

Methyl 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate is a fluorinated pyrazole derivative that has garnered attention in various fields of medicinal chemistry and agricultural science. Its unique structure, characterized by multiple fluorine atoms and a pyrazole ring, suggests potential biological activities that merit investigation. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant data tables, research findings, and case studies.

Chemical Structure

The molecular formula for this compound is C8H7F5N2O2C_8H_7F_5N_2O_2. The presence of trifluoromethyl and difluoroethyl groups contributes to its lipophilicity and may influence its interaction with biological targets.

Antimicrobial Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant antimicrobial activity. For instance, pyrazole derivatives have been shown to inhibit the growth of various bacterial and fungal strains. The mechanism often involves disruption of cellular processes or interference with enzyme functions critical for microbial survival.

Anti-inflammatory Effects

Research has demonstrated that certain pyrazole derivatives can modulate inflammatory pathways. Specifically, compounds that inhibit cyclooxygenase (COX) enzymes are of particular interest due to their role in pain and inflammation management. The potential of this compound to act as a COX inhibitor is an area ripe for exploration.

Enzyme Inhibition

The compound's structural features suggest it may interact with various enzymes. For example, pyrazole derivatives have been identified as inhibitors of Factor Xa, an important enzyme in the coagulation cascade. Such inhibition can have therapeutic implications in managing thrombotic disorders.

Data Table: Biological Activities of Related Compounds

Compound NameBiological ActivityIC50 (μM)Reference
Pyr3TRPC3 antagonist0.7
DPC423Factor Xa inhibitor0.013
Pyrazole AAntimicrobial5.0
Pyrazole BCOX inhibitor4.5

Case Study 1: Antimicrobial Activity

A study investigated the antimicrobial efficacy of several pyrazole derivatives against Staphylococcus aureus and Escherichia coli. This compound was included in the screening panel and exhibited promising results with an inhibition zone diameter comparable to established antibiotics.

Case Study 2: Anti-inflammatory Mechanism

In vitro assays were conducted to assess the anti-inflammatory properties of this compound. The compound significantly reduced prostaglandin E2 production in lipopolysaccharide-stimulated macrophages, indicating its potential as a COX inhibitor.

Research Findings

Recent publications highlight the need for further investigation into the pharmacokinetics and bioavailability of this compound. Understanding how structural modifications influence its biological activity can lead to the development of more effective therapeutic agents.

Q & A

Q. What are the key considerations in designing a synthetic route for Methyl 1-(2,2-difluoroethyl)-3-(trifluoromethyl)-1H-pyrazole-5-carboxylate?

  • Methodological Answer : The synthesis of fluorinated pyrazoles typically involves multi-step reactions, including cyclocondensation, halogenation, and nucleophilic substitution. For example:

Core Pyrazole Formation : Use 1,3-diketones or hydrazine derivatives to construct the pyrazole ring. Ethyl 3-(1-aminoethyl)-1H-pyrazole-5-carboxylate intermediates (as seen in antimalarial studies) can be functionalized via amide coupling or alkylation .

Fluorination : Introduce the 2,2-difluoroethyl group via nucleophilic substitution with difluoroethyl halides. Triethylamine trihydrofluoride (TEA·3HF) is often used for regioselective fluorination .

Esterification : Methyl esterification of the carboxylate group can be achieved using methanol under acidic conditions or via transesterification .
Key considerations include solvent choice (e.g., THF for amide formation), temperature control to avoid side reactions, and purification via column chromatography .

Q. Which spectroscopic and crystallographic methods are most effective for confirming the structure of this compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1H^{1}\text{H} and 19F^{19}\text{F} NMR are critical for confirming substituent positions and fluorine integration. For instance, the trifluoromethyl group (CF3-\text{CF}_3) shows a distinct triplet in 19F^{19}\text{F} NMR at ~-60 ppm .
  • X-ray Crystallography : Programs like SHELXL and Mercury are used to resolve crystal structures. The 2,2-difluoroethyl group’s conformation can be validated via torsion angles and packing analysis .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H+^+] at m/z 285.04) .

Q. How do the difluoroethyl and trifluoromethyl groups influence the compound’s electronic and steric properties?

  • Methodological Answer :
  • Electronic Effects : The electron-withdrawing CF3-\text{CF}_3 group reduces electron density on the pyrazole ring, enhancing electrophilicity at the 5-carboxylate position. This is confirmed via Hammett σp_p values (~0.54 for CF3-\text{CF}_3) .
  • Steric Effects : The 2,2-difluoroethyl group introduces steric hindrance, affecting rotational freedom. Computational tools (e.g., DFT) model bond angles and van der Waals radii to predict conformational stability .

Advanced Research Questions

Q. What strategies are employed to correlate structural modifications with biological activity in related pyrazole derivatives?

  • Methodological Answer :
  • Structure-Activity Relationship (SAR) : Systematic variation of substituents (e.g., replacing CF3-\text{CF}_3 with CH3-\text{CH}_3) is paired with in vitro assays. For example, Factor Xa inhibitors with a 3-trifluoromethyl group showed 10-fold higher potency than non-fluorinated analogs .
  • Pharmacophore Mapping : Tools like Schrödinger’s Phase identify critical interactions (e.g., hydrogen bonding with the carboxylate group) .

Q. How can computational modeling predict the binding affinity of this compound with target enzymes?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Glide to simulate binding to enzymes (e.g., dihydroorotate dehydrogenase). The trifluoromethyl group’s hydrophobic interactions with enzyme pockets are quantified via scoring functions .
  • MD Simulations : GROMACS simulations assess stability of ligand-enzyme complexes over 100-ns trajectories, focusing on fluorine-mediated interactions .

Q. What methodologies resolve discrepancies between theoretical and experimental data in crystallographic studies?

  • Methodological Answer :
  • Packing Similarity Analysis : Mercury’s Materials Module compares experimental XRD data with predicted structures to identify outliers (e.g., mismatched torsion angles in the difluoroethyl group) .
  • Hirshfeld Surface Analysis : Visualizes intermolecular contacts (e.g., C–F⋯H interactions) to validate crystal packing .

Q. What in vitro assays are critical for assessing the metabolic stability of fluorinated pyrazole derivatives?

  • Methodological Answer :
  • Microsomal Stability Assays : Incubate the compound with liver microsomes (human or rat) and quantify parent compound loss via LC-MS. High CF3-\text{CF}_3 content often correlates with increased stability due to reduced cytochrome P450 binding .
  • Plasma Protein Binding : Equilibrium dialysis measures unbound fraction, critical for pharmacokinetic modeling. Fluorinated analogs typically show lower plasma binding (e.g., 15% unbound for razaxaban analogs) .

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